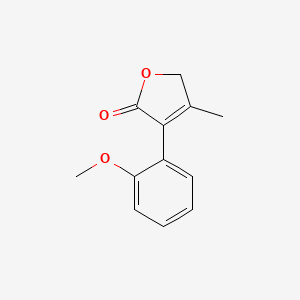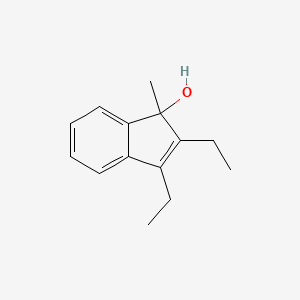
2,3-Dichloro-4-(cyclohexylamino)-4-oxobut-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dichloro-4-(cyclohexylamino)-4-oxobut-2-enoic acid is an organic compound that features a cyclohexylamino group attached to a dichlorinated butenoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-4-(cyclohexylamino)-4-oxobut-2-enoic acid typically involves the reaction of 2,3-dichloro-4-phenylazo phenol with a reducing agent such as sodium borohydride in an ethanol solution . The reaction is carried out at temperatures ranging from 0 to 25°C. After the reaction, the product is purified through extraction and recrystallization processes.
Industrial Production Methods
For industrial-scale production, the synthesis may involve similar steps but optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dichloro-4-(cyclohexylamino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Dichloro-4-(cyclohexylamino)-4-oxobut-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,3-Dichloro-4-(cyclohexylamino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The cyclohexylamino group can interact with enzymes or receptors, leading to inhibition or activation of certain biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dichloro-4-hydroxyaniline: Shares the dichloro substitution but differs in the functional groups attached.
2,3-Dichloro-4-phenylazo phenol: Similar in structure but contains a phenylazo group instead of a cyclohexylamino group.
Uniqueness
2,3-Dichloro-4-(cyclohexylamino)-4-oxobut-2-enoic acid is unique due to the presence of both dichloro and cyclohexylamino groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds.
Eigenschaften
| 111725-74-7 | |
Molekularformel |
C10H13Cl2NO3 |
Molekulargewicht |
266.12 g/mol |
IUPAC-Name |
2,3-dichloro-4-(cyclohexylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H13Cl2NO3/c11-7(8(12)10(15)16)9(14)13-6-4-2-1-3-5-6/h6H,1-5H2,(H,13,14)(H,15,16) |
InChI-Schlüssel |
KEXZKEMDRANLEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC(=O)C(=C(C(=O)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


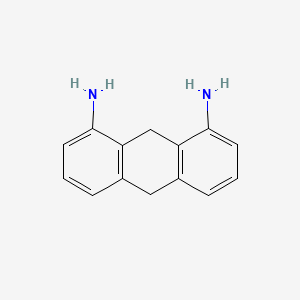

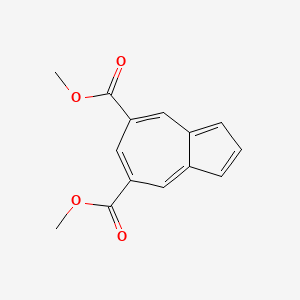

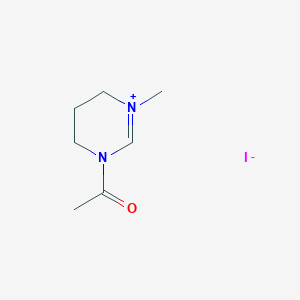
![1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B14310595.png)
![2-[(Dodec-11-en-1-yl)oxy]oxane](/img/structure/B14310609.png)
